Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate
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Overview
Description
Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate typically involves the reaction of 3,4-dimethoxybenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. The methoxy groups on the benzyl ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-amino-2-(3,4-dimethoxybenzyl)butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Uniqueness
Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and ester groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Biological Activity
Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a propanoate backbone with an amino group and a dimethoxybenzyl substituent, which contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been evaluated.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Mycobacterium tuberculosis | 75 |
These results suggest that the compound has moderate activity against certain bacterial strains, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
2. Anticancer Activity
This compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Efficacy
- Cell Line Tested : HeLa (cervical cancer)
- Concentration Range : 10 - 100 µM
- Observed Effect : Significant reduction in cell viability at concentrations above 50 µM.
The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism that may involve programmed cell death .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:
- Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Induction of oxidative stress : The presence of methoxy groups may enhance the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens and tumor cells.
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO4/c1-16-11-5-4-9(7-12(11)17-2)6-10(8-14)13(15)18-3/h4-5,7,10H,6,8,14H2,1-3H3 |
InChI Key |
NJBRYMXBBIKKMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)C(=O)OC)OC |
Origin of Product |
United States |
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